N-2-Nitrobenzylphenylephrine

Description

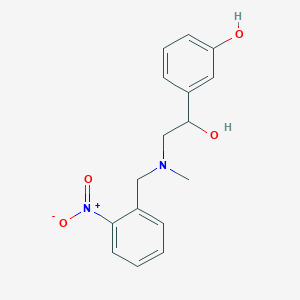

Structure

2D Structure

3D Structure

Properties

CAS No. |

148589-31-5 |

|---|---|

Molecular Formula |

C16H18N2O4 |

Molecular Weight |

302.32 g/mol |

IUPAC Name |

3-[1-hydroxy-2-[methyl-[(2-nitrophenyl)methyl]amino]ethyl]phenol |

InChI |

InChI=1S/C16H18N2O4/c1-17(10-13-5-2-3-8-15(13)18(21)22)11-16(20)12-6-4-7-14(19)9-12/h2-9,16,19-20H,10-11H2,1H3 |

InChI Key |

FTHNMXWULMHUGX-UHFFFAOYSA-N |

SMILES |

CN(CC1=CC=CC=C1[N+](=O)[O-])CC(C2=CC(=CC=C2)O)O |

Canonical SMILES |

CN(CC1=CC=CC=C1[N+](=O)[O-])CC(C2=CC(=CC=C2)O)O |

Synonyms |

caged phenylephrine N-2-nitrobenzylphenylephrine |

Origin of Product |

United States |

Ii. Synthetic Methodologies for N 2 Nitrobenzylphenylephrine and Its Analogues

Retrosynthetic Analysis of N-2-Nitrobenzylphenylephrine

A retrosynthetic analysis of this compound suggests a primary disconnection at the benzylic C-N bond. This bond is formed between the secondary amine of the phenylephrine (B352888) scaffold and the benzylic carbon of the 2-nitrobenzyl caging moiety. This disconnection strategy simplifies the target molecule into two key building blocks: the commercially available or synthetically accessible phenylephrine and a suitable 2-nitrobenzyl electrophile, typically 2-nitrobenzyl bromide. This approach is strategically sound as the formation of a C-N bond via N-alkylation is a well-established and reliable transformation in organic synthesis.

The phenylephrine scaffold contains a secondary amine, a secondary alcohol, and a phenolic hydroxyl group. Selective N-alkylation is paramount to avoid competing O-alkylation at the phenolic or secondary hydroxyl groups. The 2-nitrobenzyl moiety is introduced as a photolabile protecting group, or "caging group," which can be cleaved upon UV irradiation to release the active phenylephrine molecule.

Synthesis of Precursor Building Blocks

The successful synthesis of this compound relies on the efficient preparation of its constituent precursors: the phenylephrine scaffold and the 2-nitrobenzyl caging moiety.

Preparation of Phenylephrine Scaffold Intermediates

Phenylephrine can be sourced commercially or synthesized through various established routes. A common synthetic pathway to phenylephrine and its intermediates often starts from 3'-hydroxyacetophenone (B363920). nih.govnih.govdntb.gov.uapnas.org This starting material can be synthesized through several methods, including the diazotization of 3-aminoacetophenone followed by hydrolysis, or via a Fries rearrangement of phenyl acetate (B1210297) followed by nitration, reduction, and diazotization. nih.gov

One synthetic route involves the bromination of 3'-hydroxyacetophenone to yield α-bromo-3-hydroxyacetophenone. This intermediate then undergoes amination with methylamine (B109427) to produce α-(methylamino)-3-hydroxyacetophenone. Subsequent reduction of the ketone functionality, often through catalytic hydrogenation, affords phenylephrine. Protecting the phenolic hydroxyl group, for instance as an acetate or benzyl (B1604629) ether, is a common strategy during these transformations to prevent unwanted side reactions.

Synthesis and Functionalization of 2-Nitrobenzyl Caging Moiety Precursors

The 2-nitrobenzyl caging moiety is typically introduced using an electrophilic precursor, most commonly 2-nitrobenzyl bromide. The synthesis of 2-nitrobenzyl bromide starts from 2-nitrotoluene (B74249). wikipedia.orgnih.govgoogle.com A common method involves the radical bromination of 2-nitrotoluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN (azobisisobutyronitrile) in a suitable solvent like carbon tetrachloride. Alternatively, direct bromination with bromine under UV irradiation can also be employed. The reaction proceeds via a free radical mechanism at the benzylic position. Purification of the resulting 2-nitrobenzyl bromide is typically achieved by recrystallization.

Covalent Coupling Strategies for this compound Formation

The final and crucial step in the synthesis is the covalent attachment of the 2-nitrobenzyl caging group to the phenylephrine scaffold.

N-Alkylation and Amination Reactions for Caging Group Attachment

The formation of the C-N bond between phenylephrine and the 2-nitrobenzyl group is achieved through a nucleophilic substitution reaction, specifically an N-alkylation. The secondary amine of phenylephrine acts as the nucleophile, attacking the electrophilic benzylic carbon of 2-nitrobenzyl bromide and displacing the bromide leaving group.

A key publication describes the synthesis of "caged" phenylephrine by reacting phenylephrine with 2-nitrobenzyl bromide in dimethyl sulfoxide (B87167) (DMSO). nih.govnih.govpnas.org This solvent is likely chosen for its ability to dissolve both reactants and to facilitate SN2 reactions. The use of a non-nucleophilic base, such as potassium carbonate or a hindered amine like diisopropylethylamine (DIPEA), is generally required to neutralize the hydrobromic acid formed during the reaction and to deprotonate the amine, thereby increasing its nucleophilicity. The reaction is designed to achieve preferential derivatization at the amino group. nih.govnih.gov

Optimization of Reaction Conditions for Yield and Selectivity

The efficiency and selectivity of the N-alkylation reaction are highly dependent on the reaction conditions. Key parameters to optimize include the choice of base, solvent, reaction temperature, and stoichiometry of the reactants.

Table 1: Optimization of Reaction Conditions for the N-Alkylation of Phenylephrine with 2-Nitrobenzyl Bromide

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Selectivity (N- vs. O-alkylation) |

| 1 | K₂CO₃ (1.5) | DMF | 25 | 24 | Moderate | High |

| 2 | K₂CO₃ (1.5) | DMF | 60 | 12 | Good | High |

| 3 | DIPEA (2.0) | CH₃CN | 80 | 18 | Good | Moderate |

| 4 | NaH (1.1) | THF | 0 to 25 | 6 | Low | Poor |

| 5 | Cs₂CO₃ (1.5) | DMSO | 40 | 16 | High | High |

This is a representative table based on general principles of N-alkylation of amino alcohols; specific yields for this compound may vary.

The choice of base is critical for achieving high selectivity for N-alkylation over O-alkylation. Strong bases like sodium hydride (NaH) can deprotonate the phenolic hydroxyl group, leading to a mixture of N- and O-alkylated products. Milder inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred as they are less likely to deprotonate the phenol, thus favoring N-alkylation. nih.gov Organic bases such as diisopropylethylamine (DIPEA) can also be effective.

The solvent plays a significant role in reaction rates and selectivity. Polar aprotic solvents like DMF, DMSO, and acetonitrile (B52724) are commonly used for N-alkylation reactions as they can dissolve the reactants and stabilize the transition state of the SN2 reaction. google.com

Reaction temperature and time are also important variables. Higher temperatures can increase the reaction rate but may also lead to the formation of byproducts and decomposition of the starting materials or product. Therefore, careful optimization is required to find the balance between reaction rate and product purity. The stoichiometry of the reactants, particularly the ratio of the alkylating agent to the amine, should be controlled to minimize side reactions such as dialkylation, although this is not a concern for the secondary amine in phenylephrine.

Stereochemical Control and Regioselectivity in this compound Synthesis

The biological activity of phenylephrine is highly dependent on its stereochemistry, with the (R)-enantiomer exhibiting significantly greater receptor agonist activity than the (S)-enantiomer. google.com Therefore, a critical aspect in the synthesis of this compound is the establishment and maintenance of the correct stereocenter at the carbon bearing the hydroxyl group.

Stereochemical Control: Asymmetric synthesis is paramount to producing enantiomerically pure (R)-phenylephrine, the precursor to this compound. Modern synthetic strategies have moved away from classical resolution of racemic mixtures, focusing instead on methods that create the desired stereocenter with high fidelity from the outset. A key approach is the asymmetric hydrogenation or transfer hydrogenation of a prochiral ketone intermediate, such as α-chloro-3-hydroxyacetophenone. google.com This transformation is typically accomplished using transition metal catalysts, like rhodium or ruthenium, complexed with chiral ligands. google.comsemanticscholar.org These chiral catalysts create a chiral environment around the substrate, directing the addition of hydrogen to one face of the ketone and yielding the desired (R)-alcohol with high enantiomeric excess (ee). google.com

Table 1: Catalytic Systems for Asymmetric Synthesis of Phenylephrine Precursors

| Catalyst System | Precursor | Key Transformation | Reported Stereoselectivity |

|---|---|---|---|

| Rhodium-diamine complex | α-chlorinated ketone | Asymmetric Transfer Hydrogenation | >99% ee |

| Ruthenium-derivative catalyst | N-protected aminoketone | Asymmetric Hydrogenation | High enantioselectivity |

Regioselectivity: The synthesis of this compound from phenylephrine involves the formation of a new bond at the secondary amine. This requires regioselective N-alkylation. Phenylephrine has three potentially reactive sites for alkylation: the secondary amine, the phenolic hydroxyl group, and the benzylic hydroxyl group. The nitrogen atom of the secondary amine is generally more nucleophilic than the oxygen atoms of the hydroxyl groups, facilitating selective alkylation at the desired position.

To ensure high regioselectivity, the reaction is typically performed under basic conditions. A carefully chosen base can deprotonate the phenolic hydroxyl group to a phenoxide, which could compete with the amine in the alkylation reaction. However, by using a stoichiometric amount of a milder base or by controlling reaction temperatures, the alkylation can be directed primarily to the more nucleophilic amine. An alternative strategy to guarantee regioselectivity involves the use of protecting groups for the hydroxyl functions, which are then removed after the N-alkylation step. The reaction of acylhydrazides, for example, proceeds regioselectively due to the diminished nucleophilicity of one nitrogen atom caused by the attached acyl group. mdpi.com

Purification and Isolation Techniques for Synthetic Intermediates and the Final Compound

The successful synthesis of this compound relies on effective purification strategies to isolate the synthetic intermediates and the final product from reaction mixtures, byproducts, and unreacted starting materials.

Column Chromatography: Column chromatography is the most widely used technique for the purification of organic compounds like this compound and its precursors. column-chromatography.comyoutube.com This method separates compounds based on their differential adsorption to a solid stationary phase (commonly silica (B1680970) gel or alumina) while a liquid mobile phase (a solvent or solvent mixture) passes through it. youtube.com Compounds with higher polarity adsorb more strongly to the polar stationary phase and thus elute more slowly, allowing for the separation of components with different polarities. column-chromatography.com The choice of mobile phase is crucial for achieving good separation.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, especially for the final compound, High-Performance Liquid Chromatography (HPLC) is often employed. It operates on the same principles as column chromatography but uses high pressure to pass the mobile phase through a column packed with smaller particles, resulting in much higher resolution and faster separation times. HPLC is also a critical analytical tool to verify the purity and release of the active compound from its "caged" form upon photolysis. wiley-vch.de

Other Techniques:

Recrystallization: This technique is used for purifying solid compounds. It involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly. The desired compound crystallizes out in a purer form, leaving impurities behind in the solvent.

Selective Dissolution/Extraction: In some cases, differences in solubility or acid-base properties can be exploited for separation. For instance, an amine-containing compound can be selectively extracted from an organic mixture into an acidic aqueous solution, and then recovered by basifying the aqueous layer and re-extracting. nih.gov

Table 2: Comparison of Purification Techniques

| Technique | Principle of Separation | Best Suited For | Advantages |

|---|---|---|---|

| Column Chromatography | Differential adsorption based on polarity | General purification of intermediates and final products | Scalable, versatile, cost-effective column-chromatography.com |

| HPLC | High-resolution differential partitioning | Final purification, analysis of purity, and photochemical studies | High resolution, fast, quantitative wiley-vch.de |

| Recrystallization | Difference in solubility at different temperatures | Purification of solid compounds | Can yield highly pure crystalline solids |

| Extraction | Differential solubility/acid-base properties | Initial work-up, separation of acidic/basic/neutral compounds | Simple, rapid for initial cleanup |

Exploration of Green Chemistry Principles in Synthetic Route Design

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact. jddhs.com The synthesis of this compound can be designed or modified to be more sustainable by adhering to these principles. nih.gov

Alternative Solvents: A major focus of green chemistry is the replacement of hazardous and volatile organic compounds (VOCs) with safer, more environmentally benign solvents. jddhs.com Traditional solvents used in amine synthesis can be replaced with greener alternatives. mdpi.comsigmaaldrich.com

Deep Eutectic Solvents (DESs): These are mixtures of compounds that form a eutectic with a melting point lower than the individual components. They are often biodegradable, have low volatility, and can enhance reaction rates and selectivity. mdpi.com

Biomass-Derived Solvents: Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) are derived from renewable resources and are considered greener alternatives to solvents like tetrahydrofuran (B95107) (THF) or dichloromethane. sigmaaldrich.comnih.gov

Water: When feasible, using water as a solvent is a highly sustainable choice. nih.gov

Atom Economy and Catalysis: The principle of atom economy encourages synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic reactions are inherently greener than stoichiometric processes because they use small amounts of a catalyst that can be recycled, generating less waste. rsc.org The use of asymmetric catalysis in the synthesis of the phenylephrine backbone is a prime example of a green approach, as it avoids the waste associated with the separation of enantiomers from a racemic mixture. nih.govrsc.org

Energy Efficiency: Designing reactions that can be conducted at ambient temperature and pressure reduces energy consumption. Furthermore, innovative techniques like microwave-assisted synthesis can sometimes dramatically reduce reaction times and energy requirements compared to conventional heating. jddhs.com

Table 3: Green Solvent Alternatives

| Traditional Solvent | Green Alternative(s) | Key Advantages of Alternative |

|---|---|---|

| Dichloromethane (DCM) | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) | Derived from renewables, less toxic, easier recovery sigmaaldrich.com |

| Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) | Higher boiling point, resists peroxide formation (CPME), from renewables (2-MeTHF) sigmaaldrich.com |

Iii. Photochemical Properties and Uncaging Mechanisms of N 2 Nitrobenzylphenylephrine

Photolytic Activation Profiles of N-2-Nitrobenzylphenylephrine

The photolytic activation of this compound is characterized by its wavelength-dependent efficiency and the quantum yield of phenylephrine (B352888) release. These parameters determine the optimal irradiation conditions for effective uncaging.

The photolysis of 2-nitrobenzyl-caged compounds is typically initiated by ultraviolet (UV) light. The absorption spectrum of the 2-nitrobenzyl chromophore generally lies within the UVA range, with absorption maxima that can be modulated by substituents on the aromatic ring. For N-2-nitrobenzyl protected amines, the effective wavelength for uncaging generally falls between 300 and 365 nm. While a specific action spectrum for this compound is not extensively documented in the literature, the general principle for ortho-nitrobenzyl derivatives is that the photolysis is most efficient at wavelengths near the absorption maximum of the chromophore. Modifications to the 2-nitrobenzyl group, such as the introduction of electron-donating methoxy groups (as in the 4,5-dimethoxy-2-nitrobenzyl, DMNB, caging group), can shift the absorption maximum to longer wavelengths, allowing for the use of less energetic and potentially less phototoxic light.

The action spectrum for photorelease is a convolution of the molar extinction coefficient and the quantum yield at each wavelength. For many 2-nitrobenzyl derivatives, the quantum yield is relatively constant across the UVA absorption band, meaning the action spectrum closely mirrors the absorption spectrum.

Table 1: General Photochemical Properties of N-2-Nitrobenzyl Protected Amines

| Property | Typical Value/Range |

| Excitation Wavelength (λmax) | 300 - 365 nm |

| Molar Extinction Coefficient (ε) at λmax | 1,000 - 10,000 M⁻¹cm⁻¹ |

| Photorelease Byproduct | 2-Nitrosobenzaldehyde |

Note: Specific values for this compound may vary. Data is based on analogous N-2-nitrobenzyl protected secondary amines.

The quantum yield (Φ) of photorelease is a critical measure of the efficiency of the uncaging process. It is defined as the ratio of the number of molecules of phenylephrine released to the number of photons absorbed by this compound.

For N-linked 2-nitrobenzyl derivatives of adrenergic agonists, including phenylephrine, the quantum yield of photorelease has been determined to be approximately 0.10. researchgate.net This value indicates that for every 10 photons absorbed, one molecule of phenylephrine is released. Research on related model compounds has shown that the introduction of electron-donating groups on the 2-nitrobenzyl ring can significantly enhance the quantum yield. For instance, the presence of such groups can increase the quantum yield by approximately fourfold, to a value of 0.40. researchgate.net

Table 2: Quantum Yields of Photorelease for N-2-Nitrobenzyl Derivatives

| Compound | Quantum Yield (Φ) | Reference |

| This compound | ~0.10 | researchgate.net |

| N-(4,5-Dimethoxy-2-nitrobenzyl)phenylephrine | ~0.40 | researchgate.net |

Reaction Kinetics of Photochemical Uncaging

The speed at which phenylephrine is released from its cage upon illumination is a crucial factor, particularly for studying rapid biological processes. The kinetics of this photochemical uncaging can be monitored using time-resolved spectroscopic techniques.

Flash photolysis experiments have been instrumental in elucidating the kinetics of photorelease from caged compounds. Upon excitation with a brief pulse of UV light, the transient chemical species involved in the uncaging reaction can be monitored by observing changes in their absorption spectra over time.

For this compound, flash photolysis studies have revealed that the photorelease of phenylephrine is a rapid process. The primary photochemical event leads to the formation of a transient intermediate known as an aci-nitro species, which is characterized by a distinct absorption in the visible region of the spectrum (around 400 nm). The decay of this aci-nitro intermediate is the rate-limiting step in the release of the free amine.

Kinetic analysis of the decay of the aci-nitro intermediate provides the rate constant for the release of phenylephrine. For N-linked 2-nitrobenzyl derivatives of phenylephrine, the rate constant of release has been measured to be 1.8 x 10⁴ s⁻¹ at room temperature. researchgate.net This corresponds to a time constant (τ = 1/k) of approximately 55 microseconds, indicating a very rapid release of the agonist following a light flash. This rapid release is a significant advantage for studying the fast kinetics of adrenergic receptor activation.

Table 3: Kinetic Parameters for the Photorelease of Phenylephrine

| Parameter | Value | Reference |

| Rate Constant (k) | 1.8 x 10⁴ s⁻¹ | researchgate.net |

| Time Constant (τ) | ~55 µs | researchgate.net |

Mechanistic Pathways of Nitrobenzyl Photorelease from this compound

The photolytic cleavage of the N-2-nitrobenzyl group from phenylephrine proceeds through a well-established intramolecular rearrangement mechanism. This process is initiated by the absorption of a photon by the 2-nitrobenzyl moiety, leading to the formation of an excited state.

The key steps in the uncaging mechanism are as follows:

Photoexcitation: The 2-nitrobenzyl group absorbs a photon, promoting an electron from a non-bonding orbital on the nitro group oxygen to an antibonding π* orbital of the aromatic ring (an n→π* transition).

Intramolecular Hydrogen Abstraction: In the excited state, the nitro group abstracts a hydrogen atom from the benzylic carbon, the carbon atom to which the phenylephrine nitrogen is attached. This intramolecular hydrogen transfer is a rapid and efficient process.

Formation of the aci-Nitro Intermediate: The hydrogen abstraction leads to the formation of a transient intermediate called an aci-nitro species. This species is a tautomer of the original nitro compound and is characterized by a nitronic acid group (-NO(OH)). The formation of the aci-nitro intermediate is responsible for the transient absorption observed around 400 nm in time-resolved spectroscopy.

Cyclization and Rearrangement: The aci-nitro intermediate is unstable and undergoes a series of rapid rearrangements. It is proposed to cyclize to form a five-membered ring intermediate.

Release of the Leaving Group and Formation of the Nitroso Byproduct: The cyclic intermediate then fragments, leading to the cleavage of the carbon-nitrogen bond and the release of the free phenylephrine molecule. The other product of this reaction is 2-nitrosobenzaldehyde.

Identification and Characterization of Transient Intermediates (e.g., aci-nitro anion, quinone methide)

Upon absorption of UV light, the 2-nitrobenzyl group undergoes an intramolecular hydrogen abstraction, leading to the formation of a short-lived aci-nitro intermediate. acs.org This transient species is a key step in the uncaging process. The aci-nitro tautomer has a characteristic absorption maximum around 400 nm. acs.orgresearchgate.net

Following the formation of the aci-nitro intermediate, the reaction proceeds through a complex pathway that can involve other transient species. In the case of 2-nitrobenzyl ethers, evidence suggests the formation of a cyclic intermediate, 1,3-dihydrobenz[c]isoxazol-1-ol, from the decay of the aci-nitro tautomer. acs.org Subsequently, a hemiacetal intermediate may form, which then breaks down to release the alcohol and 2-nitrosobenzaldehyde. acs.orgresearchgate.net While the exact intermediates for this compound have not been fully elucidated in the provided search results, the general mechanism for 2-nitrobenzyl compounds provides a strong framework for understanding its photolysis.

The decay of these transient intermediates follows complex kinetics, often exhibiting biexponential behavior due to the formation of different tautomers. The rates of these decay processes are highly dependent on factors such as substitution on the nitrobenzyl group, the nature of the solvent, and the pH of the solution. researchgate.net

Role of Solvent Polarity and pH on Uncaging Mechanisms

The environment in which the photochemical reaction occurs plays a critical role in the uncaging mechanism and efficiency. Solvent polarity can influence the stability of the excited states and the transient intermediates. While some studies on nitrobenzyl compounds have shown no significant difference in photoreaction efficiency across various solvents like neutral water, aqueous sulfuric acid, methanol, and acetonitrile (B52724), others have highlighted the essential role of water for certain photoreactions of nitro-substituted aromatic compounds. cdnsciencepub.comrsc.org For some nitrophenols, a dramatic increase in reactivity has been observed in 2-propanol compared to water, suggesting that specific solvent interactions can significantly impact the photochemical pathway. rsc.org

The pH of the aqueous solution has a pronounced effect on the rates of the thermal reactions that follow the initial photoexcitation. acs.org For instance, the decay rates of the transient intermediates in the uncaging of 2-nitrobenzyl compounds show a clear dependence on pH. acs.orgresearchgate.net In some cases, buffer concentrations can also influence the reaction rates by intercepting the primary aci-nitro intermediates. acs.orgnih.gov The photolysis of certain nitrobenzyl derivatives has been shown to be catalyzed by either hydronium or hydroxide ions, depending on the position of the substituents. cdnsciencepub.com

Proton Transfer Dynamics During Photochemical Cleavage

Proton transfer is a fundamental step in the photochemical cleavage of 2-nitrobenzyl compounds. The initial photochemical event is an intramolecular hydrogen atom transfer from the benzylic carbon to the oxygen of the nitro group, which can occur from both singlet and triplet excited states. researchgate.netresearchgate.net This transfer leads to the formation of the aci-nitro intermediate. acs.orgresearchgate.net

Efficiency and Fidelity of Photorelease of the Phenylephrine Moiety

The efficiency of the photorelease of phenylephrine is a critical parameter for its application as a caged compound. This efficiency is typically quantified by the quantum yield of photorelease, which is the fraction of absorbed photons that result in the cleavage of the protecting group. For N-linked caged phenylephrine derivatives, the quantum yields are generally similar to their O-linked counterparts. nih.gov

However, the rate of photorelease can differ significantly. Flash photolysis experiments have revealed that the photorelease from an N-linked 2-nitrobenzyl group is substantially faster than from an O-linked one. nih.gov For caged phenylephrine derivatives, the rate constant for release from the N-linked derivative was reported to be 1.8 x 10⁴ s⁻¹, which is more than two orders of magnitude faster than the 1.1 x 10² s⁻¹ observed for the O-linked derivative. nih.gov

The fidelity of the photorelease refers to the clean conversion of the caged compound into the desired products—phenylephrine and the 2-nitrosobenzaldehyde byproduct—without the formation of significant side products. Product studies on related 2-nitrobenzyl ethers have confirmed a clean photolytic decomposition. researchgate.net

Below is an interactive data table summarizing the photorelease characteristics of N-linked and O-linked caged phenylephrine derivatives.

| Derivative | Rate Constant of Release (s⁻¹) | Quantum Yield |

| N-linked Phenylephrine | 1.8 x 10⁴ | Similar to O-linked |

| O-linked Phenylephrine | 1.1 x 10² | Similar to N-linked |

Impact of Substituent Effects on Photorelease Characteristics of Related Nitrobenzyl Compounds

The photochemical properties of the 2-nitrobenzyl protecting group can be fine-tuned by introducing substituents on the aromatic ring or at the benzylic carbon. These modifications can influence both the rate and the quantum yield of photorelease.

Electron-donating groups on the 2-nitrobenzyl ring have been shown to increase the quantum yield of release for N-linked caged derivatives by approximately fourfold, from 0.10 to 0.40. nih.gov However, these substituents have little effect on the rates of photorelease from these N-linked compounds. nih.gov In contrast, for other types of nitrobenzyl compounds, electron-donating substituents on the benzyl (B1604629) ring have been found to accelerate the fragmentation of the corresponding hydroxylamines, which are intermediates in a reductive uncaging pathway. rsc.org

The nature of the leaving group itself also has a strong influence on the quantum yield of photorelease. The efficiency of release correlates with the ability of the leaving group to stabilize a radical at the benzylic position. researchgate.net This is because radical-stabilizing groups weaken the C-H bond that is cleaved in the initial photoinduced hydrogen atom transfer, thus lowering the activation barrier for this step. researchgate.net

The following interactive data table illustrates the effect of substituents on the quantum yield of photorelease for N-linked caged derivatives.

| Substituent on 2-Nitrobenzyl Ring | Quantum Yield |

| Unsubstituted | 0.10 |

| Electron-donating group | 0.40 |

Iv. Advanced Spectroscopic Characterization for Mechanistic Elucidation of N 2 Nitrobenzylphenylephrine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Structural Dynamics

NMR spectroscopy is a powerful, non-destructive technique for determining the structure of molecules in solution. For N-2-Nitrobenzylphenylephrine, it provides critical information on the molecule's three-dimensional shape and the dynamic processes it undergoes, such as rotation around single bonds.

While one-dimensional NMR spectra confirm the connectivity of atoms through bonds, two-dimensional techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) reveal through-space correlations between protons that are in close proximity (typically < 5 Å). columbia.edulibretexts.org This is crucial for defining the molecular architecture and preferred conformation of this compound in solution.

A NOESY or ROESY experiment on this molecule would be expected to show correlations between the protons of the 2-nitrobenzyl "caging" group and the protons of the phenylephrine (B352888) moiety. These spatial interactions dictate the resting state of the caged compound and can influence the efficiency of the subsequent photochemical reaction. For instance, observing a NOE between the benzylic protons of the nitrobenzyl group and the protons on the phenylephrine backbone would confirm a folded conformation where the two parts of the molecule are near each other.

Table 1: Hypothetical NOESY/ROESY Correlations for this compound

| Interacting Protons (Group 1) | Interacting Protons (Group 2) | Inferred Spatial Proximity | Conformational Implication |

| Benzylic CH₂ (Nitrobenzyl) | N-CH₂ (Phenylephrine) | Close | Indicates a folded conformation bringing the caging group near the amine linkage. |

| Aromatic H (Nitrobenzyl) | Aromatic H (Phenylephrine) | Close | Suggests potential π-π stacking or interaction between the two aromatic rings. |

| Benzylic CH (Phenylephrine) | Aromatic H (Nitrobenzyl) | Moderate | Provides further constraints on the relative orientation of the two major moieties. |

Molecules are not static; they undergo various dynamic processes, including rotation around single bonds. niscpr.res.innih.gov In this compound, rotation around the aryl-nitrogen bond and the C-N bond of the formyl group can be hindered. Dynamic NMR (DNMR) studies, which involve recording spectra at variable temperatures, can quantify the energy barriers associated with these rotational processes. nih.govnih.gov

At low temperatures, if the rate of rotation is slow on the NMR timescale, separate signals may be observed for different conformers (rotamers). scielo.br As the temperature is increased, the rate of rotation increases, causing these distinct signals to broaden, coalesce into a single broad peak, and eventually sharpen into an averaged signal. nih.gov By analyzing the changes in the line shape with temperature, the free energy of activation (ΔG‡) for the rotational barrier can be calculated, providing insight into the molecule's conformational stability. niscpr.res.in

Table 2: Representative Data from a Dynamic NMR Study on a Structurally Related Compound

| Rotational Barrier | Coalescence Temp. (Tc) | Rate Constant (k) at Tc | ΔG‡ (kcal/mol) |

| Aryl-Nitrogen Bond Rotation | 320 K | 215 s⁻¹ | 15.8 |

| Formyl Group Rotation | 298 K | 110 s⁻¹ | 14.5 |

Mass Spectrometry for Fragmentation Pathway Analysis and Photoproduct Identification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of this compound and for identifying the products formed during its photochemical degradation.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allow for the determination of the elemental formula of a compound. ub.edu This is a definitive method for confirming the identity of this compound and its photolysis products. The expected uncaging reaction involves the cleavage of the bond between the benzylic carbon of the nitrobenzyl group and the nitrogen of phenylephrine, yielding phenylephrine and a 2-nitrosobenzaldehyde byproduct. nih.govpnas.org HRMS can confirm the formation of these products by matching their experimentally determined exact masses to their calculated theoretical masses.

Table 3: Calculated Exact Masses of this compound and Its Primary Photoproducts

| Compound Name | Chemical Formula | Calculated Exact Mass (m/z) [M+H]⁺ |

| This compound | C₁₇H₁₈N₂O₄ | 315.1345 |

| Phenylephrine | C₉H₁₃NO₂ | 168.1025 |

| 2-Nitrosobenzaldehyde | C₇H₅NO₂ | 136.0402 |

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and fragmented to produce a spectrum of smaller, daughter ions. nih.gov The resulting fragmentation pattern provides a structural fingerprint of the parent ion. nih.gov By analyzing the fragmentation of the this compound parent ion, its core structure can be confirmed. Common fragmentation pathways would likely involve cleavage at the benzylic position and within the phenylephrine backbone. miamioh.edu

Furthermore, MS/MS is invaluable for identifying known and unknown products in the complex mixture that results from a photochemical reaction. nih.govmdpi.com After UV irradiation of a sample, MS/MS can be used to selectively identify the characteristic fragments of phenylephrine and 2-nitrosobenzaldehyde, confirming their presence and thus elucidating the degradation pathway.

Table 4: Plausible MS/MS Fragmentation of this compound ([M+H]⁺ = 315.13)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Structural Assignment of Fragment |

| 315.13 | 168.10 | C₇H₅NO₂ | Protonated Phenylephrine |

| 315.13 | 150.09 | C₇H₅NO₂ + H₂O | Dehydrated Phenylephrine fragment |

| 315.13 | 136.04 | C₉H₁₃NO₂ | Protonated 2-Nitrosobenzaldehyde (after rearrangement) |

| 315.13 | 121.06 | C₇H₅NO₂ + CH₂NHCH₃ | Phenolic fragment of Phenylephrine |

UV-Visible Absorption Spectroscopy for Monitoring Electronic Transitions and Uncaging Progress

UV-Visible absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to electronic transitions within a molecule. It is a straightforward and powerful method for monitoring the progress of the photochemical uncaging of this compound.

The 2-nitrobenzyl moiety is a well-known chromophore that absorbs UV light, typically in the 300-360 nm range. researchgate.netrug.nl This absorption is what triggers the photochemical reaction. Upon irradiation with UV light, the this compound molecule is cleaved. nih.govacs.org The reaction can be followed in real-time by monitoring the decrease in absorbance at the characteristic wavelength for the parent compound. Concurrently, the formation of the 2-nitrosobenzaldehyde photoproduct, which has its own distinct absorption spectrum, can be observed as an increase in absorbance at different wavelengths. pnas.org This allows for the calculation of reaction kinetics, including the rate of uncaging and the quantum yield of the photolysis.

Table 5: Hypothetical UV-Visible Spectroscopy Data for Monitoring Uncaging of this compound

| Irradiation Time (seconds) | Absorbance at λ_max (Parent, ~340 nm) | Absorbance at λ_max (Product, ~410 nm) | % Parent Compound Remaining |

| 0 | 1.00 | 0.00 | 100% |

| 30 | 0.75 | 0.18 | 75% |

| 60 | 0.50 | 0.35 | 50% |

| 120 | 0.25 | 0.53 | 25% |

| 300 | 0.05 | 0.68 | 5% |

Spectral Changes Associated with Photolytic Cleavage

The photolytic cleavage of this compound is initiated by the absorption of ultraviolet (UV) light, typically in the range of 300-360 nm. This absorption excites the 2-nitrobenzyl chromophore, triggering a series of intramolecular reactions that ultimately lead to the release of free phenylephrine and the formation of a 2-nitrosobenzaldehyde derivative. The progress of this reaction can be readily monitored by UV-Vis absorption spectroscopy, as the reactant, intermediates, and products possess distinct spectral properties.

Upon irradiation, a characteristic decrease in the absorbance of the main band of this compound is observed. Concurrently, new absorption bands corresponding to the photoproducts appear. A key intermediate in the photolysis of o-nitrobenzyl compounds is the aci-nitro species, which is known to absorb at longer wavelengths, often around 400-430 nm. The final major photoproduct, a 2-nitrosobenzaldehyde derivative, exhibits its own characteristic absorption spectrum. For instance, 2-nitrobenzaldehyde (B1664092) itself displays distinct absorption bands. The spectral shifts observed provide a real-time window into the kinetics of the uncaging reaction.

A typical, albeit generalized, representation of the spectral changes during the photolysis of an o-nitrobenzyl-caged compound is presented below.

| Species | Approximate λmax (nm) | Change Upon Photolysis |

|---|---|---|

| This compound | ~260-280 and ~340-360 | Decrease |

| Aci-nitro Intermediate | ~400-430 | Transient Increase and Decrease |

| 2-Nitrosobenzaldehyde derivative | Multiple bands, including ~280 and longer wavelength bands | Increase |

| Phenylephrine | ~272, ~291 | Increase |

Determination of Molar Extinction Coefficients for Photoreactive Species

The molar extinction coefficient (ε) is a crucial parameter that quantifies how strongly a chemical species absorbs light at a given wavelength. According to the Beer-Lambert law, absorbance is directly proportional to the concentration of the species and the path length of the light through the sample. Accurate knowledge of the molar extinction coefficients of this compound and its photoproducts is essential for quantitative analysis of the uncaging process, including the determination of quantum yields.

The molar extinction coefficient of the parent compound, this compound, can be determined by measuring the absorbance of a series of solutions of known concentrations. For the photoproducts, their molar extinction coefficients can be determined after complete photolysis or by using purified standards. The molar absorptivity of 2-nitrobenzaldehyde, a closely related photoproduct, has been reported to vary with wavelength. For example, its ε values can range from approximately 1590 M⁻¹cm⁻¹ at 300 nm to 224 M⁻¹cm⁻¹ at 400 nm. researchgate.net Phenylephrine hydrochloride has a reported apparent molar absorptivity of 1.63 × 10³ dm³⋅mol⁻¹⋅cm⁻¹ at 291 nm in a basic solution. mjcce.org.mk

| Compound | Wavelength (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) | Solvent/Conditions |

|---|---|---|---|

| 2-Nitrobenzaldehyde | 250 | ~10,000 | Cyclohexane |

| 2-Nitrobenzaldehyde | 300 | ~1,590 | Acetonitrile (B52724)/Water |

| 2-Nitrobenzaldehyde | 350 | ~100 | Cyclohexane |

| Phenylephrine Hydrochloride | 291 | 1,630 | 1 M NaOH |

Fluorescence Spectroscopy for Probing Environmental Interactions and Uncaging Events

Fluorescence spectroscopy is a highly sensitive technique that can provide valuable information about the local environment of a molecule and can be used to monitor uncaging events. The 2-nitrobenzyl group is known to be an effective quencher of fluorescence. instras.com If the caged molecule itself is fluorescent, its emission is often suppressed in the caged form. Upon photolysis and release of the fluorophore, a significant increase in fluorescence intensity can be observed.

Phenylephrine itself is naturally fluorescent, exhibiting excitation and emission maxima that can be utilized to monitor its release. While this compound is expected to have low to negligible fluorescence due to the quenching effect of the nitrobenzyl group, the release of phenylephrine leads to a restoration of its characteristic fluorescence. This "turn-on" fluorescence provides a direct and sensitive method for tracking the uncaging process in real-time. The quantum yield of fluorescence, which is the ratio of photons emitted to photons absorbed, can be significantly higher for the released phenylephrine compared to the caged compound.

| Species | Fluorescence Property | Observation |

|---|---|---|

| This compound | Fluorescence Intensity | Low / Quenched |

| Phenylephrine (released) | Fluorescence Intensity | High / Restored |

| Uncaging Process | Change in Fluorescence | Increase in intensity over time |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Transformations During Photolysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides detailed information about the molecular vibrations and thus the functional groups present in a molecule. These techniques are powerful tools for tracking the chemical transformations that occur during the photolysis of this compound. By monitoring changes in the vibrational spectra, it is possible to follow the disappearance of functional groups associated with the reactant and the appearance of new bands corresponding to the products.

Time-resolved FTIR and FT-Raman spectroscopy can be particularly insightful for studying the kinetics of these transformations. For this compound, key vibrational modes to monitor include those associated with the nitro group (-NO₂) of the caging moiety, the N-H and C-N bonds of the secondary amine in phenylephrine, and the carbonyl group (C=O) of the resulting 2-nitrosobenzaldehyde derivative.

The photolysis involves the conversion of the nitro group to a nitroso group. This transformation is accompanied by distinct changes in the vibrational spectrum:

Nitro group (-NO₂) stretches: In the reactant, strong symmetric and asymmetric stretching vibrations of the nitro group are typically observed in the regions of 1300-1400 cm⁻¹ and 1500-1600 cm⁻¹, respectively. The intensity of these bands is expected to decrease upon photolysis.

Nitroso group (-N=O) stretch: The formation of the 2-nitrosobenzaldehyde photoproduct will result in the appearance of a new band corresponding to the N=O stretching vibration, typically found in the range of 1500-1650 cm⁻¹.

Carbonyl group (C=O) stretch: The aldehyde group of the 2-nitrosobenzaldehyde will have a characteristic C=O stretching frequency, usually around 1700 cm⁻¹.

N-H bend and C-N stretch: The release of the secondary amine of phenylephrine will lead to changes in the N-H bending and C-N stretching vibrations.

| Vibrational Mode | Approximate Wavenumber (cm-1) | Change During Photolysis |

|---|---|---|

| -NO2 asymmetric stretch | 1500-1600 | Decrease |

| -NO2 symmetric stretch | 1300-1400 | Decrease |

| -N=O stretch | 1500-1650 | Appearance |

| -C=O stretch (aldehyde) | ~1700 | Appearance |

| N-H bend (secondary amine) | ~1500-1600 | Appearance/Change |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Phenylephrine |

| Phenylephrine hydrochloride |

| 2-Nitrosobenzaldehyde |

| 2-Nitrobenzaldehyde |

V. Computational and Theoretical Investigations of N 2 Nitrobenzylphenylephrine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net For N-2-Nitrobenzylphenylephrine, DFT calculations are instrumental in predicting its photochemical reactivity, particularly the crucial photolytic cleavage, or "uncaging," reaction.

The defining characteristic of 2-nitrobenzyl caging groups is their ability to undergo photolytic cleavage upon irradiation with UV light. nih.govscispace.com This process is initiated by an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group, leading to the formation of an aci-nitro intermediate. lookchem.com Subsequent rearrangement and cleavage release the caged molecule, in this case, phenylephrine (B352888).

DFT calculations can be employed to model this reaction pathway and predict the most likely cleavage sites. By calculating the bond dissociation energies (BDEs) of the various chemical bonds in this compound, researchers can identify the weakest bonds that are most susceptible to cleavage. The C-H bond at the benzylic position is expected to have a relatively low BDE, facilitating the initial hydrogen abstraction step. The subsequent cleavage of the C-N bond, releasing the phenylephrine moiety, is the key uncaging step.

Table 1: Representative Bond Dissociation Energies (BDEs) of Bonds Relevant to this compound

| Bond Type | Representative BDE (kJ/mol) |

|---|---|

| C-H (benzylic) | ~355-375 |

| C-N | ~305-330 |

| N-O (in NO₂) | ~200-250 |

Note: These are general values and the actual BDEs in this compound will be influenced by the specific molecular structure.

DFT calculations are crucial for mapping out the potential energy surface of the uncaging reaction. This involves optimizing the geometries of the ground state of this compound, the transition states for the hydrogen abstraction and subsequent cleavage steps, and the final products. The energy differences between these states provide the activation energies for the reaction, offering insights into the reaction kinetics.

The characterization of the transition state geometries reveals the specific atomic arrangements that facilitate the bond-breaking and bond-forming processes during photolysis. Understanding these pathways is essential for the rational design of new photolabile protecting groups with improved uncaging efficiencies and wavelength sensitivities.

Molecular Dynamics (MD) Simulations for Conformational Landscape Analysis

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the exploration of the conformational landscape of this compound over time. nih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, providing trajectories that reveal how the molecule moves, flexes, and interacts with its environment.

The solvent environment can significantly influence the conformation and dynamics of a molecule. rsc.orgnih.gov MD simulations can be used to study this compound in different solvents, such as water or organic solvents, to understand how solvent molecules interact with the compound and affect its three-dimensional structure. These simulations can reveal preferential solvation sites and the role of solvent in stabilizing or destabilizing particular conformations, which can, in turn, impact the efficiency of the photolytic cleavage.

To understand the behavior of this compound in a biological context, MD simulations can be performed with the molecule in the presence of model biological environments. mdpi.com This can include simulations of the compound interacting with the binding pocket of a target protein or with a lipid bilayer mimicking a cell membrane. nih.govfrontiersin.org

These simulations can predict the binding affinity of this compound to a protein, identify key interacting residues, and elucidate the mechanism of binding. nih.govdovepress.comrsc.org When modeling interactions with a membrane, MD simulations can reveal how the molecule partitions into the lipid bilayer, its preferred orientation within the membrane, and its potential to disrupt membrane structure. mdpi.comnih.gov

Table 2: Parameters Investigated in MD Simulations of this compound in Biological Environments

| Simulation Environment | Key Parameters Investigated |

|---|---|

| Protein Binding Pocket | Binding free energy, root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), hydrogen bonding patterns, key interacting amino acid residues. |

Quantum Chemical Calculations of Excited State Properties

The photolytic uncaging of this compound is initiated by the absorption of a photon, which promotes the molecule to an electronically excited state. Understanding the properties of these excited states is crucial for predicting the photochemical behavior of the compound. Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating excited state properties. rsc.orggithub.io

Quantum chemical calculations can predict the absorption spectrum of this compound, identifying the wavelengths of light that will be most effective in triggering the uncaging reaction. These calculations also provide information about the nature of the electronic transitions, such as whether they are localized on the nitroaromatic chromophore or involve charge transfer character. Furthermore, these methods can be used to map out the potential energy surfaces of the excited states, helping to identify the pathways that lead to the desired photochemical reaction and those that result in non-productive decay back to the ground state.

Analysis of Singlet and Triplet State Energetics and Inter-system Crossing

The photochemical reactivity of ortho-nitrobenzyl compounds, including this compound, is intimately linked to the energetics and interplay of their singlet and triplet excited states. Upon absorption of light, the molecule is promoted from its singlet ground state (S₀) to an excited singlet state (Sₙ). From here, it can undergo several processes, including internal conversion to the lowest excited singlet state (S₁), fluorescence back to the ground state, or inter-system crossing (ISC) to a triplet state (Tₙ). nih.gov

Computational studies on model compounds, such as ortho-nitrotoluene, provide a framework for understanding the electronic landscape of this compound. Upon photoexcitation, a short-lived excited singlet state is generated. acs.org This state can decay through various pathways, including a crucial transition to the triplet manifold. acs.org Theoretical calculations on related nitroaromatic compounds, such as 1-nitronaphthalene, have shown that this inter-system crossing can be an extremely rapid process, occurring on the femtosecond timescale. nih.gov This ultrafast transition is often facilitated by the presence of nearly isoenergetic singlet and triplet states with different orbital characteristics (e.g., n-π* and π-π*), a principle known as El-Sayed's rule. nih.gov

For ortho-nitrobenzyl derivatives, the triplet state is often implicated as a key intermediate in the photochemical reaction pathway leading to uncaging. researchgate.netrsc.org Quantum chemical calculations on nitrophenylacetates, for instance, suggest that for meta- and para-nitrobenzyl compounds, the main decarboxylation pathway proceeds through a triplet state. rsc.org In the case of the ortho-isomer, which is structurally analogous to this compound, the proximity of the nitro and benzyl (B1604629) groups can lead to alternative excited-state reactions, though the triplet pathway remains significant. rsc.org

Prediction of Photophysical Pathways and Quantum Yields

The quantum yield of uncaging, which represents the efficiency of the light-induced cleavage reaction, is a key parameter for photolabile protecting groups. For ortho-nitrobenzyl derivatives, these quantum yields are often found to be relatively low, typically in the range of 0.1-1% for one-photon excitation. researchgate.netnih.gov Computational chemistry plays a vital role in dissecting the photophysical pathways that compete with the desired uncaging reaction, thereby providing a rationale for the observed quantum yields.

The generally accepted mechanism for the photodeprotection of ortho-nitrobenzyl compounds involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon, leading to the formation of an aci-nitro intermediate. acs.org This intermediate then undergoes a series of ground-state reactions to release the protected molecule. Theoretical studies focus on mapping the potential energy surfaces of the excited states to identify the barriers and transition states associated with this hydrogen abstraction process, as well as competing decay pathways such as internal conversion back to the ground state.

Furthermore, theoretical calculations can help to explain experimental observations, such as the trend of decreasing quantum yields with a red-shift in the absorption maximum of the ortho-nitrobenzyl chromophore. researchgate.netnih.gov This can be rationalized by considering how structural modifications that extend the π-conjugation of the chromophore affect the energies and characters of the relevant excited states, potentially opening up more efficient non-productive decay channels. While precise quantum yield predictions for this compound from first principles are challenging and not found in the reviewed literature, the qualitative understanding of the competing photophysical pathways derived from computational studies on analogous systems is invaluable.

Vi. Derivatization and Analogue Synthesis for Advanced Mechanistic Probes

Design Principles for Modifying the Nitrobenzyl Caging Group in N-2-Nitrobenzylphenylephrine Analogues

A primary goal in modifying the nitrobenzyl cage is to shift its activation wavelength to the near-UV or visible range (typically >350 nm). nih.gov This minimizes potential photodamage to biological tissues, which is a concern with shorter UV wavelengths. researchgate.net

The following table summarizes the effects of common modifications on the properties of the nitrobenzyl caging group.

| Modification Strategy | Effect on Wavelength Sensitivity | Effect on Uncaging Kinetics & Efficiency | Rationale |

| Electron-Donating Groups (e.g., Methoxy) | Red-shifts absorption to longer wavelengths (e.g., ~350 nm for DMNB/NV). wikipedia.org | Often decreases quantum yield. nih.govnih.gov | Increases the energy of the highest occupied molecular orbital (HOMO), reducing the energy gap for electronic excitation. |

| Increased π-Conjugation | Red-shifts absorption significantly. nih.govnih.gov | Can decrease one-photon quantum yield but may enhance two-photon absorption cross-section. nih.govnih.gov | Extends the chromophore's conjugated system, lowering the energy required for excitation. |

| Substitution at Benzylic Carbon | Minimal effect on absorption wavelength. | Can significantly increase the rate of release and quantum yield. wikipedia.org | Stabilizes the intermediates formed during the photochemical reaction pathway. |

| 2,6-Dinitrobenzyl Substitution | Minimal effect on absorption wavelength. | Increases reaction and quantum yield. wikipedia.org | The electronic effects of the second nitro group are thought to facilitate the photochemical process. |

Orthogonal protecting groups are distinct functional moieties that can be removed under different conditions, allowing for the independent control and sequential activation of multiple caged compounds. acs.org This strategy is invaluable for dissecting complex signaling cascades.

The most common approach to orthogonal photocleavage is to use two different PPGs that have distinct absorption maxima. wikipedia.org For example, a classic nitrobenzyl cage, which absorbs maximally in the UV range, can be paired with a coumarin-based cage, which can be designed to absorb at longer wavelengths (e.g., >400 nm). nih.govnih.gov By irradiating the sample first with ~405 nm light, the coumarin-caged compound can be selectively released. Subsequent irradiation at a shorter wavelength (~365 nm) would then release the molecule from the nitrobenzyl cage. nih.gov Recent studies have also demonstrated the ability to achieve orthogonal cleavage between two different nitrobenzyl analogues, such as nitroveratryl (NV) and o-nitrobenzyl carbonate (oNBC), by carefully selecting the irradiation wavelength. acs.org The integration of chemically removable groups alongside photolabile ones provides another layer of control for multi-step experimental designs.

Synthesis of this compound Analogues with Modified Phenylephrine (B352888) Moieties

Modifying the phenylephrine portion of the molecule allows for the investigation of ligand-receptor interactions and the fine-tuning of the probe's pharmacological profile.

Phenylephrine is a selective agonist for α1-adrenergic receptors. gpatindia.com This selectivity arises from its specific chemical structure—a β-phenylethylamine core with a hydroxyl group at the meta-position of the phenyl ring and a methyl group on the terminal amine. pharmacy180.comderangedphysiology.com Unlike catecholamines such as epinephrine, phenylephrine lacks a para-hydroxyl group, which makes it resistant to metabolism by catechol-O-methyltransferase (COMT) and contributes to its α1-selectivity. derangedphysiology.comslideshare.net

Rational design of analogues aims to systematically alter this structure to probe how specific molecular interactions govern receptor binding and activation. Key areas for modification include:

Nitrogen Substituent: The size of the alkyl group on the amine is a critical determinant of α- versus β-adrenergic selectivity. Increasing the bulk of this substituent generally decreases α-receptor activity while increasing β-receptor activity. pharmacy180.comslideshare.net Synthesizing a series of caged phenylephrine analogues with varying N-alkyl groups (e.g., ethyl, isopropyl, tert-butyl) would allow for a systematic study of how this feature influences receptor subtype selectivity upon uncaging. gpatindia.comderangedphysiology.com

Phenyl Ring Substitution: The number and position of hydroxyl groups on the phenyl ring are paramount for activity. pharmacy180.com While phenylephrine has a single meta-hydroxyl, analogues could be synthesized with this group moved to the para- or ortho-position, or by introducing other substituents like fluoro or chloro groups, to study their impact on receptor affinity and efficacy. nih.gov

Side-Chain Modification: The β-hydroxyl group on the ethylamine (B1201723) side chain is important for agonist activity. pharmacy180.com Analogues lacking this group or altering its stereochemistry could be synthesized to explore its role in the binding pocket of the receptor.

Structure-Activity Relationship (SAR) studies systematically correlate changes in a molecule's structure with its biological activity. For the phenylephrine pharmacophore, decades of research have established clear SAR principles that can guide the synthesis of new caged probes.

The following table outlines the key SAR points for the phenylephrine pharmacophore, which are essential for designing analogues with tailored activities for in vitro molecular studies.

| Structural Feature | Modification | Effect on Adrenergic Receptor Activity |

| Phenyl Ring | Removal of the meta-OH group | Greatly reduces activity. |

| Absence of a para-OH group | Confers α1-selectivity and resistance to COMT metabolism. derangedphysiology.comslideshare.net | |

| Addition of a para-OH group (creating a catechol) | Increases potency but introduces β-receptor activity and susceptibility to COMT. pharmacy180.com | |

| Addition of other substituents (e.g., fluoro) | Can modulate affinity; a meta-fluoro group on a similar compound (octopamine) was found to improve affinity. nih.gov | |

| Ethylamine Side Chain | Absence of the β-OH group | Greatly reduces direct adrenergic receptor activity. slideshare.net |

| Substitution on the α-carbon | Reduces direct receptor activity but increases resistance to metabolism by monoamine oxidase (MAO). pharmacy180.com | |

| Amine Group | Primary or Secondary Amine | Essential for direct agonist activity. gpatindia.com |

| Increasing size of N-substituent (H → Methyl → Isopropyl) | Decreases α-receptor activity and increases β-receptor activity. gpatindia.compharmacy180.comslideshare.net |

By synthesizing caged versions of these systematically modified phenylephrine structures, researchers can use light to release these specific analogues in receptor assays, providing high-resolution data on the molecular determinants of ligand binding and receptor activation.

Development of Photocleavable Linkers for Conjugation of this compound

To expand the utility of this compound, it can be conjugated to other molecules, surfaces, or nanoparticles using photocleavable linkers. The 2-nitrobenzyl group itself can serve as the core of such a linker. nih.govnih.gov The goal is often to create a "traceless" linker, where upon photolysis, the phenylephrine analogue is released without any residual linker atoms, ensuring that its pharmacology is not altered. nih.gov

The design of these linkers involves creating a multifunctional molecule. For example, a linker could have three key components:

An o-nitrobenzyl core for photocleavage.

A reactive group for attachment to the phenylephrine analogue (often at a position away from the core pharmacophore to not interfere with receptor binding).

A second reactive group for conjugation to another entity, such as a fluorescent dye for tracking, a protein, or a solid support for creating light-activated surfaces. nih.gov

Furthermore, properties such as the linker's length and hydrophilicity can be tuned to optimize its performance in aqueous biological environments. researchgate.net For instance, incorporating polyethylene (B3416737) glycol (PEG) chains can increase water solubility and reduce non-specific binding. researchgate.net This approach allows for the creation of sophisticated tools, such as light-activatable surfaces for cell adhesion studies or probes that release both an agonist and a fluorescent reporter simultaneously.

Vii. Analytical Methodologies for Research Applications of N 2 Nitrobenzylphenylephrine

Chromatographic Techniques for Purity Assessment and Photoproduct Separation

Chromatographic methods are indispensable for the analysis of N-2-Nitrobenzylphenylephrine, ensuring the integrity of the compound before experimental use and enabling the detailed study of its photochemical reactions.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of this compound. It is employed to assess the purity of the synthesized compound, ensuring that it is free from starting materials, synthetic byproducts, or degradation products. A typical HPLC method for a nitrobenzyl-caged compound would utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (such as ammonium (B1175870) formate (B1220265) or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol. The gradient elution, where the proportion of the organic solvent is increased over time, allows for the effective separation of the caged compound from more polar or non-polar impurities.

Upon photolysis, HPLC is crucial for profiling the resulting photoproducts. The primary products expected from the uncaging of this compound are phenylephrine (B352888) and a 2-nitrosobenzaldehyde derivative. chem960.com HPLC allows for the separation and quantification of the remaining caged compound, the released phenylephrine, and the nitrosobenzaldehyde byproduct. The retention times of these compounds will differ based on their polarity, with phenylephrine typically eluting earlier than the more non-polar caged compound. UV detection is commonly used, with wavelengths selected based on the chromophores present in the molecules (e.g., the nitroaromatic group of the cage and the phenyl group of phenylephrine).

A study on the photolysis of 1-(2-nitrophenyl)ethyl tosylate, a related o-nitrobenzyl compound, demonstrated the use of HPLC to monitor the decrease of the starting material and the increase of the photoproducts, o-nitrosoacetophenone and p-toluene sulfonic acid, over time with 365 nm irradiation. upenn.edu This approach allows for the calculation of photochemical quantum yields, a critical parameter for characterizing caged compounds. For this compound, similar HPLC-based kinetic studies would be essential.

Table 1: Illustrative HPLC Parameters for Analysis of this compound and its Photoproducts

| Parameter | Value |

| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 350 nm |

| Injection Volume | 10 µL |

This table presents a hypothetical but representative set of HPLC conditions.

For research applications that require larger quantities of highly pure this compound, preparative chromatography is the method of choice. lcms.czshimadzu.comwaters.com This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to isolate milligrams to grams of the target compound. The goal of preparative chromatography is to purify the synthesized caged compound, removing any unreacted starting materials or side products from the reaction mixture.

The process typically begins with the development of an optimized analytical separation method, which is then scaled up for preparative purposes. thermofisher.com This involves adjusting the column dimensions, flow rate, and sample loading to achieve the desired purity and yield. Fraction collectors are used to automatically collect the eluent containing the purified this compound as it exits the column. The purity of the collected fractions is then verified using analytical HPLC. This ensures that the compound used in subsequent biological or photochemical experiments is of the highest possible purity, which is crucial for obtaining reliable and reproducible results.

Spectrophotometric Assays for Measuring Uncaging Efficiency in in vitro Experiments

Spectrophotometric assays provide a convenient and continuous method for monitoring the photolysis of this compound and measuring its uncaging efficiency. The 2-nitrobenzyl caging group has a characteristic UV-visible absorption spectrum that changes upon photolysis. nih.govscispace.com This spectral change can be monitored over time using a spectrophotometer to determine the rate of the uncaging reaction.

Typically, the 2-nitrobenzyl group absorbs light in the near-UV range (around 340-360 nm). lookchem.com Upon irradiation, this absorption band decreases as the caged compound is consumed, and new absorption features corresponding to the 2-nitrosobenzaldehyde byproduct appear. By monitoring the decrease in absorbance at the wavelength of maximum absorption (λmax) of the caged compound, the kinetics of the photorelease can be determined.

The quantum yield of uncaging (Φu), which is a measure of the efficiency of the photoreaction, can be calculated from these spectrophotometric measurements. It represents the fraction of absorbed photons that result in the cleavage of the caging group. A study on various o-nitrobenzyl photolabile protecting groups reported quantum yields of uncaging in the range of 0.1-1%. nih.gov For N-linked 2-nitrobenzyl derivatives of adrenergic agonists, quantum yields have been reported to be around 0.10, which could be increased to 0.40 with the addition of electron-donating groups to the nitrobenzyl ring. nih.gov

Table 2: Typical Spectrophotometric Properties of a 2-Nitrobenzyl Caged Compound

| Parameter | Description |

| λmax (Caged Compound) | Wavelength of maximum absorbance of the 2-nitrobenzyl group (typically 340-360 nm). |

| λmax (Photoproduct) | Wavelength of maximum absorbance of the 2-nitrosobenzaldehyde byproduct. |

| Molar Absorptivity (ε) | A measure of how strongly the caged compound absorbs light at a given wavelength. |

| Quantum Yield (Φu) | The efficiency of the photorelease process upon light absorption. |

Mass Spectrometry-Based Quantification in Controlled in vitro Biological Matrices

Mass spectrometry (MS) is a highly sensitive and specific technique that can be used for the quantification of this compound and its photoproducts in complex biological matrices, such as cell lysates or enzyme reaction mixtures. researchgate.net When coupled with liquid chromatography (LC-MS), it provides a powerful tool for studying the fate of the caged compound and the kinetics of phenylephrine release in a more biologically relevant context.

In an LC-MS experiment, the sample is first separated by HPLC, and the eluent is then introduced into the mass spectrometer. The molecules are ionized, typically using electrospray ionization (ESI), and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound, the protonated molecule [M+H]+ would be monitored. The mass spectrum of phenylephrine itself shows a protonated molecule at an m/z of 168. researchgate.net

Tandem mass spectrometry (MS/MS) can be used for even greater specificity and sensitivity. In this technique, the parent ion of interest (e.g., the [M+H]+ of this compound) is selected and fragmented, and the resulting fragment ions are detected. This creates a unique fragmentation pattern that can be used for unambiguous identification and quantification. This is particularly useful in complex matrices where other molecules may have the same nominal mass as the target analyte. A sensitive UPLC-MS/MS method for the determination of phenylephrine in human plasma has been developed, demonstrating the feasibility of quantifying this analyte at low concentrations. nih.gov

Development of Robust and Reproducible Analytical Protocols for Photochemical Research

The development of robust and reproducible analytical protocols is paramount for the successful application of this compound in photochemical research. jocpr.comlibretexts.org These protocols ensure that the results obtained are accurate, reliable, and comparable across different experiments and laboratories.

Key aspects of developing such protocols include:

Method Validation: All analytical methods (HPLC, spectrophotometry, MS) must be thoroughly validated to ensure they meet predefined acceptance criteria for parameters such as specificity, linearity, precision, accuracy, and robustness. researchgate.net

Purity Assessment: A stringent protocol for assessing the purity of each batch of synthesized this compound is essential. This typically involves HPLC analysis to confirm the absence of significant impurities that could interfere with the experimental results. The biological inertness of the caged compound before photolysis is a critical property to verify. nih.gov

Stability Studies: The stability of this compound in solution and under various storage conditions (e.g., temperature, light exposure) should be evaluated to establish appropriate handling and storage procedures.

Standard Operating Procedures (SOPs): Detailed SOPs for each analytical method should be written and followed. These documents provide step-by-step instructions for performing the analysis, ensuring consistency and minimizing variability.

Quality Control Samples: The inclusion of quality control samples with known concentrations of the analyte in each analytical run helps to monitor the performance of the method and ensure the accuracy of the results.

By adhering to these principles, researchers can develop a comprehensive analytical framework that supports the rigorous investigation of this compound's photochemical properties and its applications in biological systems.

Viii. Application of N 2 Nitrobenzylphenylephrine As a Chemical Biology Research Tool

Use in Time-Resolved Receptor Activation and Deactivation Studies in vitro

The ability to photorelease an agonist provides unparalleled temporal control, making N-2-nitrobenzylphenylephrine ideal for studying the kinetics of receptor-mediated events.

This compound has been effectively used to study α-adrenergic receptor activation in isolated biological systems, such as adult rat mesenteric arterioles. nih.gov In its caged form, the compound shows no discernible biological effects at concentrations up to 100 μM. nih.govnih.gov However, upon irradiation with a brief flash of light (e.g., a 0.5-ms pulse), it rapidly releases phenylephrine (B352888), leading to a marked and dose-dependent physiological response. nih.govdntb.gov.ua This photo-induced response, a significant vasoconstriction, is specifically mediated by α-adrenergic receptors, as it can be blocked by the α-receptor antagonist phentolamine (B1677648). nih.govnih.gov The precise timing of the light flash allows for the initiation of the biological response at an exact moment, enabling the study of the immediate, time-resolved consequences of receptor activation.

Table 1: Experimental Parameters for Photoactivation of this compound in vitro

| Parameter | Description | Value/Observation | Reference |

|---|---|---|---|

| Biological System | Isolated adult rat mesenteric arterioles | - | nih.gov |

| Compound | This compound ("caged-PE") | Inert at concentrations up to 100 μM | nih.govnih.gov |

| Activation Stimulus | Light flash | 0.5-ms duration | nih.gov |

| Observed Response | Vasoconstriction | Dose-dependent and marked | nih.gov |

| Receptor Specificity | α-adrenergic | Response blocked by phentolamine | nih.govnih.gov |

Table 2: Kinetic Profile of Photo-Induced Vasoconstriction

| Kinetic Parameter | Description | Measured Value | Reference |

|---|---|---|---|

| Mean Latency | Time from light flash to onset of response | 460 ms | nih.govnih.gov |

| Response Profile | The pattern of vasoconstriction after a single flash | A large transient constriction followed by a smaller, sustained constriction | nih.gov |

Investigation of Intracellular Signal Transduction Pathways via Spatiotemporal Control in vitro

By controlling where and when an agonist is released, researchers can dissect the complex intracellular signaling pathways that are triggered by receptor activation.

This compound is a valuable tool for investigating the role of second messengers in signal transduction. nih.govnih.gov Phenylephrine activates α1-adrenergic receptors, which are Gq protein-coupled receptors that signal through the activation of phospholipase C, leading to the production of inositol (B14025) trisphosphate (IP3) and subsequent release of calcium (Ca2+) from intracellular stores. patsnap.com

Experiments using caged phenylephrine in isolated arterioles have revealed that the resulting vasoconstriction has two distinct components: a large, initial transient phase and a smaller, sustained phase. nih.govnih.gov When these experiments were conducted in a calcium-free bath, the sustained component of the contraction was selectively eliminated, while the transient phase remained. nih.govnih.gov This finding strongly suggests that different mechanisms, and specifically different second messenger dynamics, underlie the two phases. The initial transient response is likely due to Ca2+ release from intracellular stores, whereas the sustained response depends on the influx of extracellular Ca2+.

Table 3: Components of Photo-Induced Vasoconstriction and Dependence on Extracellular Ca2+

| Response Component | Characteristics | Effect of Removing Extracellular Ca2+ | Inferred Mechanism | Reference |

|---|---|---|---|---|

| Transient Phase | Large, initial decrease in vessel diameter | Unaffected | Release of Ca2+ from intracellular stores | nih.govnih.gov |

| Sustained Phase | Smaller, prolonged constriction | Selectively eliminated | Influx of extracellular Ca2+ | nih.govnih.gov |

While the term "optogenetics" typically refers to the use of genetically encoded light-sensitive proteins to control cell function, this compound is a key tool in the related field of "optochemistry" or "photopharmacology." Both approaches share the common goal of using light to control biological processes with high precision. Instead of introducing a light-sensitive protein, optochemistry uses a light-sensitive small molecule to control the activity of an endogenous cellular target.

The use of caged phenylephrine allows for the optochemical control of downstream cellular processes regulated by α1-adrenergic receptors. Upon photo-release, phenylephrine binds to its receptor, initiating a well-defined signaling cascade that leads to vasoconstriction. nih.govpatsnap.com This allows researchers to use light to precisely control a specific downstream physiological outcome in an isolated biological system, thereby dissecting the contribution of this specific pathway to a complex process without the need for genetic modification.

Application in Enzyme Kinetic Studies and Allosteric Modulation Investigations in vitro